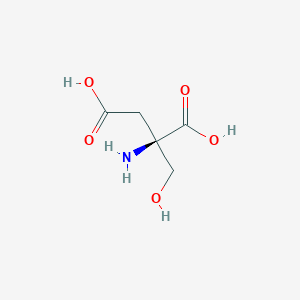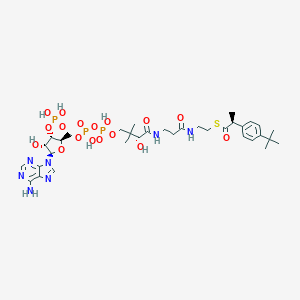
(s)-2-Amino-6-heptynoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The description of a compound typically includes its molecular formula, structural formula, and IUPAC name. It may also include information about the class of compounds it belongs to, its isomers, and its stereochemistry.
Synthesis Analysis
This involves detailing the methods used to synthesize the compound, including the starting materials, reagents, catalysts, and conditions. The yield and purity of the product are also usually discussed.Molecular Structure Analysis
This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the molecular structure of the compound.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This can include its reactivity with other compounds, its stability under various conditions, and the products it forms during reactions.Physical And Chemical Properties Analysis
This involves studying properties like the compound’s melting point, boiling point, solubility, optical activity, and acidity/basicity. Its spectral properties (UV-Vis, IR, NMR, etc.) would also be analyzed.Applications De Recherche Scientifique
Immunostimulatory Potential : A study by Metzger et al. (1991) explored lipopeptides containing a lipoamino acid analogous to (S)-2-Amino-6-heptynoic acid. These lipopeptides were found to stimulate murine splenocytes polyclonally in vitro and also showed potent immunoadjuvant properties, indicating their potential in enhancing immune responses.
Analytical Procedures for Protein Hydrolysis : Research by Simpson et al. (1976) introduced an analytical procedure for amino acid composition analysis of proteins, which might indirectly relate to the study and analysis of (S)-2-Amino-6-heptynoic acid in protein hydrolysates.
Electrophoresis in Biochemical Analysis : Kuhr and Yeung (1988) discussed capillary zone electrophoresis (CZE) in their study, which is pertinent for separating and analyzing amino acids like (S)-2-Amino-6-heptynoic acid.
Synthesis of Related Amino Acids : A study by Hernández et al. (2017) explored the synthesis of (S)- and (R)-2-amino-4-hydroxybutanoic acid, indicating methods that could potentially apply to the synthesis of related compounds like (S)-2-Amino-6-heptynoic acid.
Conformational Studies for Drug Design : Research by Alemán and Casanovas (1994) on 2-acetylamino-2,N-dimethylpropanamide, a derivative of a similar amino acid, provides insights that could be relevant to the study of (S)-2-Amino-6-heptynoic acid, especially in the context of drug design.
Role in Biodegradable Poly(ester amide)s : Deng et al. (2009) conducted a study on biodegradable amino acid-based poly(ester amide)s. The research, detailed in their paper, suggests possible applications of amino acids like (S)-2-Amino-6-heptynoic acid in the development of new biodegradable materials for biomedical applications.
Electrochemical Amino Acid Sensing : Moulaee and Neri (2021) reviewed the achievements and challenges in electrochemical amino acid sensing, which could be relevant for sensing applications involving (S)-2-Amino-6-heptynoic acid. Their findings are summarized in this publication.
Functional Polypeptide Materials : Deng et al. (2014) discussed the synthesis and biomedical applications of functional polypeptides derived from amino acids, which could include (S)-2-Amino-6-heptynoic acid. Their research is detailed in this study.
Safety And Hazards
This involves looking at the compound’s toxicity, potential for causing an allergic reaction, flammability, and environmental impact. Proper handling, storage, and disposal procedures would also be discussed.
Orientations Futures
This involves discussing potential future research directions. This could include potential applications of the compound, modifications that could be made to its structure to improve its properties, and unanswered questions about its behavior.
I hope this general outline helps! If you have a different compound in mind, feel free to ask!
Propriétés
IUPAC Name |
(2S)-2-aminohept-6-ynoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c1-2-3-4-5-6(8)7(9)10/h1,6H,3-5,8H2,(H,9,10)/t6-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJQLLGJUHGAQIC-LURJTMIESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCCC(C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CCCC[C@@H](C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(s)-2-Amino-6-heptynoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![(2S,3R,4S,5R)-6-[(2S,3R,4R,5R)-2-carboxy-6-[(2S,3R,4R,5R,6S)-2-carboxy-4,5,6-trihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B164684.png)

